N-(5-chloro-2,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O4/c1-14-6-8-15(9-7-14)22-26-23(32-27-22)18-5-4-10-28(18)13-21(29)25-17-11-16(24)19(30-2)12-20(17)31-3/h4-12H,13H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTZANVXJKZJIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC(=C(C=C4OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-chloro-2,4-dimethoxyaniline with acetic anhydride to form an acetamide intermediate. This intermediate is then reacted with 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-chloro-2,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole structures. For instance, derivatives similar to N-(5-chloro-2,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide have shown significant growth inhibition against various cancer cell lines:
| Compound | Cell Lines Tested | Percent Growth Inhibition (PGI) |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| 6h | OVCAR-8 | 85.26% |
| 6h | NCI-H40 | 75.99% |
| 6h | HOP-92 | 67.55% |
| 6h | MDA-MB-231 | 56.53% |
These findings suggest that the compound could be further explored for its efficacy as an anticancer agent, particularly in targeting specific pathways involved in tumor growth and metastasis .
Enzyme Inhibition Studies
Another significant application of this compound lies in its potential as an enzyme inhibitor. Molecular docking studies indicate that it may act as a potent inhibitor of lipoxygenase (LOX), an enzyme involved in inflammatory processes and cancer progression. In silico evaluations have shown promising binding affinities, suggesting that further experimental validation is warranted to confirm these findings .
Synthesis and Characterization
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide typically involves multi-step reactions starting from easily accessible precursors. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Wirkmechanismus
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Core Structural Similarities
The target compound shares a common acetamide-pyrrole-oxadiazole scaffold with several analogs (e.g., ). Key structural variations lie in:
- Substituents on the phenyl rings (e.g., methoxy, methyl, chloro, fluorine).
- Heterocyclic modifications (e.g., oxadiazole vs. triazole or thiazole in other compounds).
Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target’s 4-methylphenyl (electron-donating) on oxadiazole contrasts with chloro or methoxy substituents in analogs, affecting electronic distribution and binding interactions.
- Solubility : Methoxy groups in the target’s acetamide moiety may enhance aqueous solubility relative to halogenated derivatives.
Spectral Characteristics
- ¹H-NMR :
- MS (ESI) : Molecular ion peaks (e.g., [M+H]⁺) for the target would differ by ~16–30 Da compared to chloro- or fluoro-substituted analogs due to methoxy/methyl replacements.
Biologische Aktivität
N-(5-chloro-2,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and chemical formula. Its structure includes a chloro-substituted aromatic ring, methoxy groups, and a pyrrole moiety that contributes to its biological activity.
The biological activity of N-(5-chloro-2,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is primarily attributed to its ability to interact with various biological targets:
- Cytotoxicity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in HeLa and HCT-116 cell lines with IC50 values indicating effective inhibition of cell proliferation.
- Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and disruption of mitochondrial membrane potential. This mechanism is crucial for its anticancer properties.
- Metabolic Stability : Research indicates that the incorporation of methoxy substituents enhances the compound's lipophilicity and metabolic stability, which is beneficial for its therapeutic potential.
Biological Activity Data
| Cell Line | IC50 (μM) | Mechanism | Reference |
|---|---|---|---|
| HeLa | 34 | Apoptosis induction | |
| HCT-116 | 36 | Caspase activation | |
| MCF-7 | <100 | Cell cycle arrest |
Case Studies
Several studies have documented the biological activity of N-(5-chloro-2,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide:
- Anticancer Activity : A study highlighted the compound's effectiveness against breast cancer cell lines (MCF-7), where it induced significant apoptosis and inhibited cell growth through caspase-dependent pathways .
- QSAR Studies : Quantitative Structure–Activity Relationship (QSAR) analyses have been conducted to predict the biological activity based on structural features. These studies suggest that modifications to the phenyl rings can enhance anticancer activity .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of this compound in vivo. Results indicated a notable reduction in tumor size when administered at specific dosages .
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis typically involves multi-step protocols starting with precursor molecules such as substituted phenylacetamides and heterocyclic intermediates. Key steps include:
- Cyclization using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) to form oxadiazole or triazole rings .
- Coupling reactions to attach pyrrole or acetamide moieties, often catalyzed by bases like triethylamine .
- Purification via column chromatography or recrystallization, with structural validation through NMR and LC-MS . Example: A universal method for analogous acetamides uses cyclization of hydrazide precursors with POCl₃, achieving yields >70% .
Q. How is the structural identity confirmed post-synthesis?
A combination of analytical techniques is employed:
- 1H/13C NMR to verify proton environments and substituent positions (e.g., aromatic protons at δ 7.42–7.58 ppm, NH signals at δ 10.10–13.30 ppm) .
- IR spectroscopy to identify functional groups (e.g., C=O stretches at ~1650 cm⁻¹) .
- Elemental analysis (C, H, N) to confirm purity (>95%) .
- LC-MS for molecular weight validation (e.g., [M+H]+ peaks matching theoretical values) .
Q. What initial biological activity screening methods are recommended?
Prioritize tiered approaches:
- In silico prediction using tools like PASS (Prediction of Activity Spectra for Substances) to forecast targets (e.g., kinase inhibition) .
- Molecular docking against protein databases (e.g., PDB) to assess binding affinity to enzymes like lipoxygenase .
- In vitro assays in human whole blood or cell lines to measure IC₅₀ values for key biomarkers (e.g., LTB₄ inhibition) .
Advanced Research Questions
Q. How can SAR studies optimize biological potency?
Structure-activity relationship (SAR) optimization involves:
- Substituent variation : Testing electron-withdrawing groups (e.g., Cl, F) on aromatic rings to enhance binding interactions .
- Heterocycle replacement : Comparing oxadiazole vs. triazole cores for metabolic stability .
- Functional group tuning : Introducing sulfonyl or methylsulfinyl groups to improve solubility and target engagement . Example: Oxadiazole-containing FLAP inhibitors achieved IC₅₀ < 10 nM by optimizing substituent hydrophobicity .
Q. How to resolve contradictions between computational and experimental data?
Address discrepancies via:
- Orthogonal assays : Validate docking predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Proteomic profiling : Use mass spectrometry to identify off-target interactions .
- Conformational analysis : Apply X-ray crystallography or cryo-EM to refine docking models .
Q. How to address regioselectivity in heterocyclic ring formation?
Mitigate regioselectivity challenges by:
Q. What strategies improve metabolic stability and PK properties?
Enhance pharmacokinetics through:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
